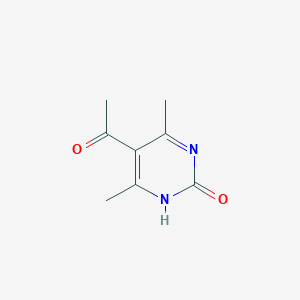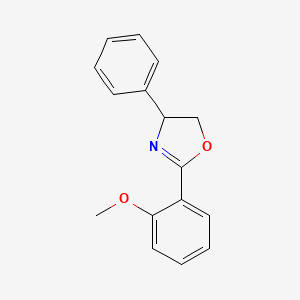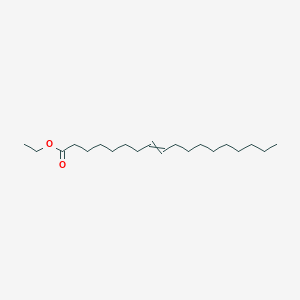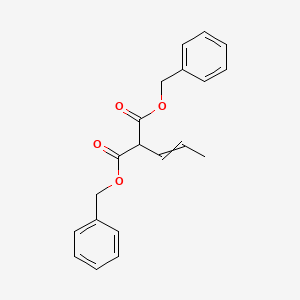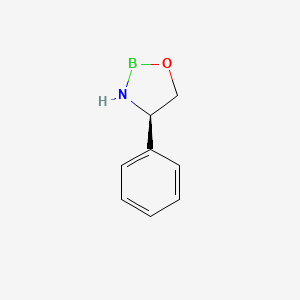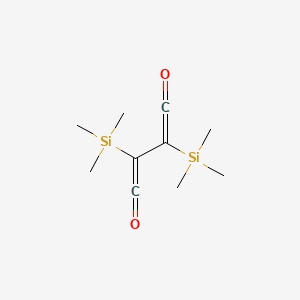
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is a compound that features two trimethylsilyl groups attached to a butadiene backbone. This compound is known for its stability and utility in various organic synthesis reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- can be synthesized through a hydrosilylation reaction. This involves the addition of hydrosilanes to 1,4-bis(trimethylsilyl)-1,3-butadiyne using platinum or rhodium catalysts. The reaction proceeds stepwise to yield 2-silyl-1,4-bis(trimethylsilyl)-1-buten-3-ynes and then 1,3-disilyl-1,4-bis(trimethylsilyl)-1,2-butadienes .
Industrial Production Methods
Industrial production of this compound typically involves the use of robust catalyst systems such as Cul/N,N-dimethylaminopyridine, O-2, and NCMe. These catalysts facilitate the multigram-scale preparation of the compound with minimal manipulation of apparatus, thereby simplifying the process and minimizing risks .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- undergoes various types of reactions, including:
Hydrosilylation: Addition of hydrosilanes to form silyl-substituted butadienes and butadienes.
Cyclization: Reaction with acyl chlorides in the presence of aluminum trichloride to form substituted furans.
Diels-Alder Reaction: Conjugate addition to alkenes or alkynes to produce cyclohexenes.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts.
Cyclization: Acyl chlorides and aluminum trichloride.
Diels-Alder Reaction: Electron-withdrawing groups on the dienophile and electron-donating groups on the diene.
Major Products
Hydrosilylation: Silyl-substituted butadienes and butadienes.
Cyclization: Substituted furans.
Diels-Alder Reaction: Cyclohexenes.
Applications De Recherche Scientifique
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of glycosylated oligo(ethynylene)s using the Negishi reaction.
Biology: Acts as a building block for the synthesis of biologically active compounds such as (±) Falcarinol.
Medicine: Utilized as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: Employed in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- involves its ability to participate in various organic reactions due to the presence of conjugated double bonds and trimethylsilyl groups. These groups enhance the compound’s reactivity and stability, allowing it to form stable intermediates and products. The molecular targets and pathways involved include the formation of silyl-substituted intermediates and cyclized products through hydrosilylation and cyclization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)butadiyne: Used in similar hydrosilylation reactions to form silyl-substituted butadienes.
2,3-Bis(trimethylsilyl)butadiene: Another compound with similar reactivity and applications in organic synthesis.
1-Monopalmitin, 2TMS derivative: Used in the synthesis of glycosylated oligo(ethynylene)s.
Uniqueness
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is unique due to its ability to undergo a wide range of reactions, including hydrosilylation, cyclization, and Diels-Alder reactions. Its stability and reactivity make it a valuable reagent in both academic and industrial research .
Propriétés
Numéro CAS |
145178-53-6 |
|---|---|
Formule moléculaire |
C10H18O2Si2 |
Poids moléculaire |
226.42 g/mol |
InChI |
InChI=1S/C10H18O2Si2/c1-13(2,3)9(7-11)10(8-12)14(4,5)6/h1-6H3 |
Clé InChI |
HCSIDQIGMXXMBO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C=O)C(=C=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



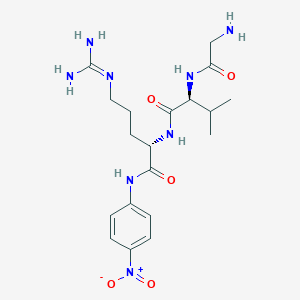
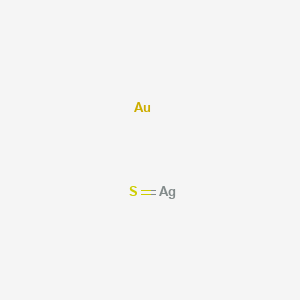

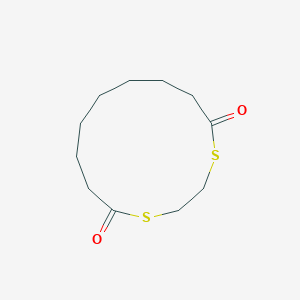
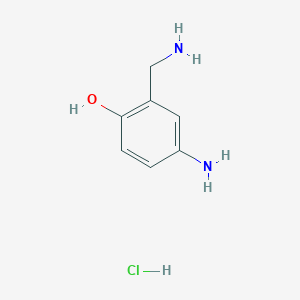
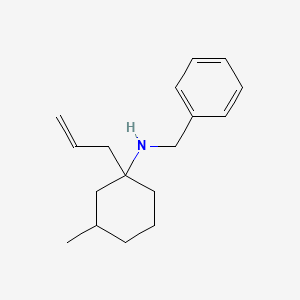
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
